4-(7-Chloro-4-phenylquinolin-2-yl)phenol
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Overview
Description
4-(7-Chloro-4-phenylquinolin-2-yl)phenol is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a phenol group attached to a quinoline ring system, which is further substituted with a chlorine atom and a phenyl group. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Chloro-4-phenylquinolin-2-yl)phenol typically involves multi-step reactions starting from readily available precursors. One common method involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under mild conditions, usually at room temperature, and yields the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance production efficiency and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-(7-Chloro-4-phenylquinolin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(7-Chloro-4-phenylquinolin-2-yl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(7-Chloro-4-phenylquinolin-2-yl)phenol involves its interaction with various molecular targets and pathways:
Oxidative Stress Modulation: The compound has been shown to modulate oxidative stress by influencing the activity of antioxidant enzymes and reducing oxidative damage.
Neuroinflammation Reduction: It reduces neuroinflammation by downregulating the expression of pro-inflammatory cytokines and enzymes.
Calcium Homeostasis: The compound helps normalize calcium homeostasis by modulating Ca2+ ATPase activity in neural tissues.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-4-phenoxyquinoline: Known for its cytotoxic activity against cancer cell lines.
4,7-Dichloroquinoline: An intermediate used in the synthesis of various quinoline derivatives.
Uniqueness
4-(7-Chloro-4-phenylquinolin-2-yl)phenol stands out due to its unique combination of a phenol group and a quinoline ring system, which imparts distinct chemical reactivity and biological activity. Its ability to modulate oxidative stress and neuroinflammation makes it a promising candidate for further research in neurodegenerative diseases and other medical applications .
Properties
Molecular Formula |
C21H14ClNO |
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Molecular Weight |
331.8 g/mol |
IUPAC Name |
4-(7-chloro-4-phenylquinolin-2-yl)phenol |
InChI |
InChI=1S/C21H14ClNO/c22-16-8-11-18-19(14-4-2-1-3-5-14)13-20(23-21(18)12-16)15-6-9-17(24)10-7-15/h1-13,24H |
InChI Key |
GZQQPSHZLTZXSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=CC(=C3)Cl)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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